1,5-Di-p-tolyl Imidazole Scaffold vs. 1-Aryl Imidazole: Impact on HIV-1 RT Inhibitory Potency (Class-Level SAR)
The target compound contains a 1,5-di-p-tolyl-1H-imidazole scaffold, whereas the published ITA series utilizes a 1-aryl-1H-imidazole core lacking the C-5 aryl substituent. In the 1-aryl ITA series, varying the N-1 aryl group alone produced a >500-fold range in HIV-1 inhibitory activity: the most potent analog 4a5 (EC₅₀ = 0.18 μM) was ~11-fold more potent than the lead compound L1 (EC₅₀ = 2.053 μM) and exceeded the reference drugs nevirapine and delavirdine [1]. The introduction of a second aryl group at C-5, as in the target compound, is expected to further modulate both potency and selectivity profiles based on documented SAR trends in diaryl imidazole COX inhibitors, where COX-1/COX-2 selectivity ratios are highly dependent on aryl substitution topology [2]. No direct EC₅₀ data for the target compound itself are available; the differentiation claim rests on class-level SAR inference.
| Evidence Dimension | HIV-1 inhibitory potency (EC₅₀) and scaffold topology |
|---|---|
| Target Compound Data | No direct biological data available. Scaffold: 1,5-di-p-tolyl-1H-imidazol-2-ylthio |
| Comparator Or Baseline | Compound 4a5 (1-aryl ITA): HIV-1 EC₅₀ = 0.18 μM; Lead L1: EC₅₀ = 2.053 μM; Nevirapine: EC₅₀ ~0.1 μM |
| Quantified Difference | Not determined for target compound. Class SAR range: >500-fold potency variation depending on aryl substitution |
| Conditions | MTT assay in MT-4 cells infected with HIV-1 IIIB strain (Zhan et al., 2009) |
Why This Matters
The 1,5-diaryl scaffold is a structurally distinct topology with unexplored biological space; selecting this compound for screening may identify novel SAR that is inaccessible to the extensively studied 1-aryl ITA series.
- [1] Zhan P, Liu X, Zhu J, Fang Z, Li Z, Pannecouque C, De Clercq E. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorg Med Chem. 2009;17(16):5775-81. doi:10.1016/j.bmc.2009.07.028. View Source
- [2] Şahin Z, Koçoğlu Kalkan M, Berk B, Yurttaş L, Bender C, Biltekin Kaleli SN, Demirayak Ş. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Turk J Chem. 2021;45:1841-1853. doi:10.3906/kim-2105-2. View Source
